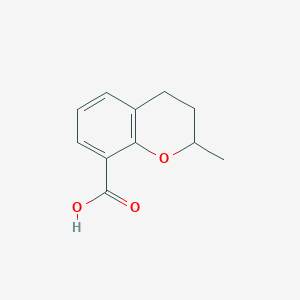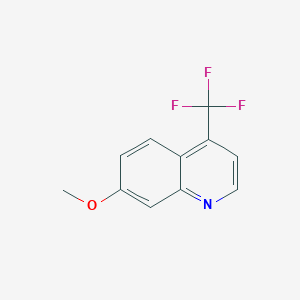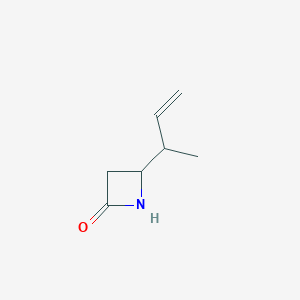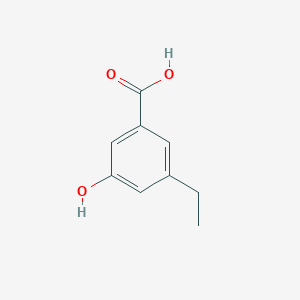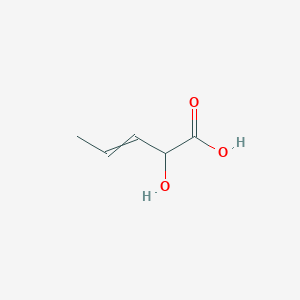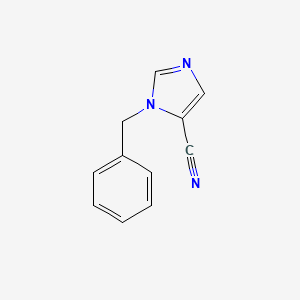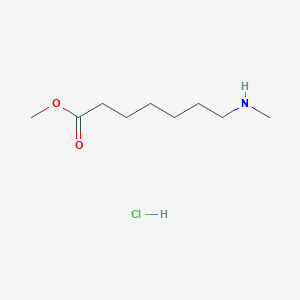
Methyl 7-(methylamino)heptanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(methylamino)heptanoate hydrochloride: is a chemical compound with the molecular formula C9H20ClNO2. It is a derivative of heptanoic acid and is characterized by the presence of a methylamino group attached to the seventh carbon of the heptanoate chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(methylamino)heptanoate hydrochloride typically involves the esterification of 7-aminoheptanoic acid with methanol in the presence of a strong acid such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with methylamine to introduce the methylamino group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 7-(methylamino)heptanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 7-(methylamino)heptanoate hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mecanismo De Acción
The mechanism of action of Methyl 7-(methylamino)heptanoate hydrochloride involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also act as a substrate or inhibitor for certain enzymes, modulating biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Methyl 7-aminoheptanoate hydrochloride: Similar structure but lacks the methylamino group.
Heptanoic acid methyl ester: Lacks the amino and methylamino groups.
Methyl 7-(n-benzyl-n-methylamino)heptanoate: Contains a benzyl group in addition to the methylamino group.
Uniqueness: Methyl 7-(methylamino)heptanoate hydrochloride is unique due to the presence of both the ester and methylamino groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1316216-09-7 |
|---|---|
Fórmula molecular |
C9H20ClNO2 |
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
methyl 7-(methylamino)heptanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-10-8-6-4-3-5-7-9(11)12-2;/h10H,3-8H2,1-2H3;1H |
Clave InChI |
CLIOLQMBKTZEMV-UHFFFAOYSA-N |
SMILES canónico |
CNCCCCCCC(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
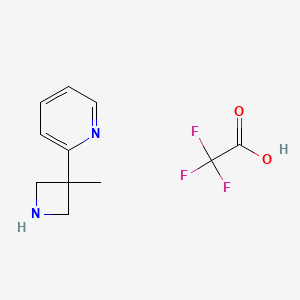
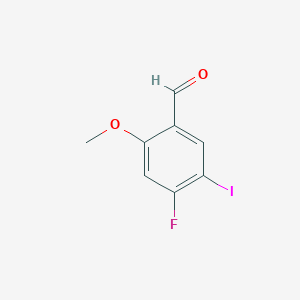
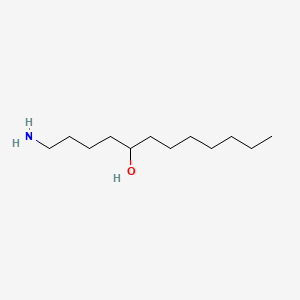
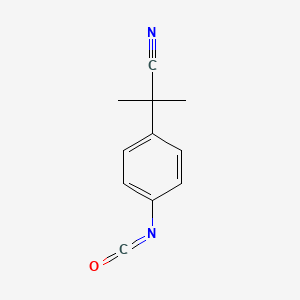

![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)
